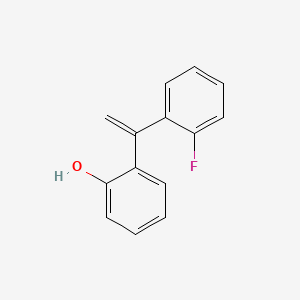
2-(1-(2-Fluorophenyl)vinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Fluorophenyl)vinyl)phenol is an organic compound with the molecular formula C14H11FO and a molecular weight of 214.24 g/mol . It is characterized by the presence of a fluorophenyl group attached to a vinyl group, which is further connected to a phenol group. This compound is typically a yellow to pale yellow oil and is used primarily in laboratory settings .
Méthodes De Préparation
The synthesis of 2-(1-(2-Fluorophenyl)vinyl)phenol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile under specific conditions to form the desired phenol .
Analyse Des Réactions Chimiques
2-(1-(2-Fluorophenyl)vinyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield alcohols.
Applications De Recherche Scientifique
2-(1-(2-Fluorophenyl)vinyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(1-(2-Fluorophenyl)vinyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the vinyl and phenol groups can participate in various chemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-(2-Fluorophenyl)vinyl)phenol include other fluorophenyl derivatives and vinyl phenols. For example:
2-(1-(4-Fluorophenyl)vinyl)phenol: Similar structure but with the fluorine atom in the para position.
2-(1-(2-Chlorophenyl)vinyl)phenol: Similar structure but with a chlorine atom instead of fluorine.
2-(1-(2-Fluorophenyl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11FO |
|---|---|
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
2-[1-(2-fluorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11FO/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-9,16H,1H2 |
Clé InChI |
UMTGEVYKVYAFSB-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


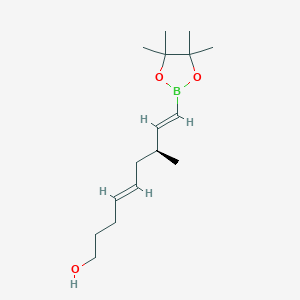
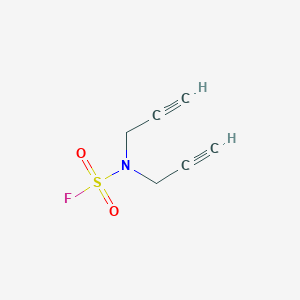
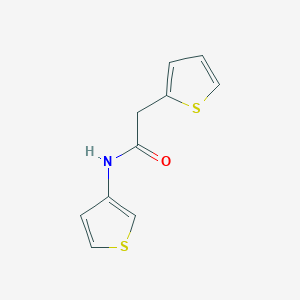
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
![2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-](/img/structure/B14122199.png)
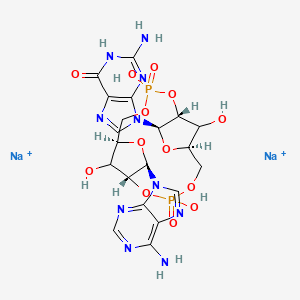
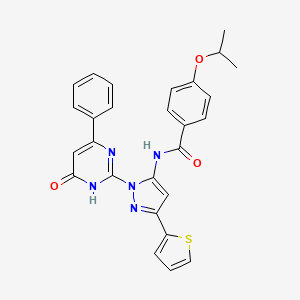

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)

![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)
![N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine](/img/structure/B14122242.png)

